Acetic acid;dec-7-en-1-ol
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Overview
Description
It is a colorless liquid with a density of 0.886 g/cm³ and a boiling point of 264.5°C at 760 mmHg . This compound is an ester formed from acetic acid and dec-7-en-1-ol, and it is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:
CH3COOH+C9H17CH2OH→CH3COOCH2C9H17+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;dec-7-en-1-ol undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and dec-7-en-1-ol in the presence of a strong acid or base.
Oxidation: The alcohol group in dec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form an alcohol and an alkane.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products
Hydrolysis: Acetic acid and dec-7-en-1-ol.
Oxidation: Dec-7-enal or dec-7-enoic acid.
Reduction: Decane and ethanol.
Scientific Research Applications
Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and its role in drug formulation.
Mechanism of Action
The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:
Enzymatic Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of acetic acid and dec-7-en-1-ol.
Oxidative Stress: The compound can generate oxidative stress, influencing cellular pathways and potentially affecting cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Dec-7-en-1-ol: An unsaturated alcohol with the formula C10H20O.
Ethyl acetate: An ester formed from ethanol and acetic acid, with the formula CH3COOCH2CH3.
Uniqueness
Acetic acid;dec-7-en-1-ol is unique due to its combination of an ester functional group with a long-chain unsaturated alcohol. This structure imparts specific chemical properties, such as its boiling point and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
13857-04-0 |
---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
acetic acid;dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4) |
InChI Key |
YCGAWBMIWOPTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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